molecular formula C8H8ClF3N2 B14858065 2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine

2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine

Cat. No.: B14858065
M. Wt: 224.61 g/mol
InChI Key: CUWCYISCVCRYKM-UHFFFAOYSA-N
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Description

2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro and trifluoromethyl group attached to the pyridine ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with an appropriate amine source. One common method is the nucleophilic substitution reaction where the chloro group is replaced by an ethanamine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The ethanamine side chain allows for interactions with various biological pathways, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Bromo-4-fluoropyridine
  • 2-Chloro-4-(trifluoromethyl)pyrimidine

Uniqueness

2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine is unique due to the combination of its chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications .

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C8H8ClF3N2/c9-7-5(1-3-13)6(2-4-14-7)8(10,11)12/h2,4H,1,3,13H2

InChI Key

CUWCYISCVCRYKM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)CCN)Cl

Origin of Product

United States

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